molecular formula C20H23N3O5S B3212728 N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 1105215-59-5

N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide

Cat. No.: B3212728
CAS No.: 1105215-59-5
M. Wt: 417.5 g/mol
InChI Key: GFVKNRNWKLMEIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Basic Chemical Identifier: This compound, N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide, is registered under CAS Number 1105215-59-5. It has a defined molecular formula of C20H23N3O5S and a molecular weight of 417.48 g/mol. Note on Research Applications: A comprehensive search did not yield specific data on the established research applications, mechanism of action, or biological activity for this particular compound. Its structural features suggest it may be of interest in medicinal chemistry and pharmacological research, but researchers are advised to consult specialized scientific literature for confirmed studies. Usage Disclaimer: This product is intended for research and laboratory use only. It is not intended for human or animal consumption, diagnostic use, or any form of clinical application.

Properties

IUPAC Name

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-14-8-9-16(23-10-5-11-29(23,26)27)12-17(14)22-20(25)19(24)21-13-15-6-3-4-7-18(15)28-2/h3-4,6-9,12H,5,10-11,13H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVKNRNWKLMEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a thioamide under oxidative conditions to introduce the sulfone group.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Ethanediamide Linkage: The final step involves coupling the thiazolidine derivative with an ethanediamide precursor under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazolidine ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfone group, converting it back to a thioether.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a scaffold for developing new drugs due to its unique structural features.

    Materials Science: The compound’s ability to form stable complexes can be utilized in the development of new materials with specific properties.

    Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism by which N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide exerts its effects involves its interaction with specific molecular targets. The sulfone group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

Ethanediamide Derivatives

  • N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methyl-1-piperazinyl)ethyl]ethanediamide () Key Differences: Replaces the thiazolidinone dioxide with a chloro-methoxyphenyl group and introduces a piperazinyl-ethyl-indole substituent. Impact: Increased molecular weight (C24H28ClN5O3 vs. C21H23N3O5S for the target compound) and altered solubility due to the hydrophobic indole and polar piperazine groups .
  • N,N'-Pentane-1,5-diylbis[N-(3-methoxybenzyl)thiophene-2-carboxamide] () Key Differences: Uses a pentane diyl spacer and thiophene carboxamide instead of ethanediamide.

2.1.2. Thiazolidinone-Containing Compounds

  • (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide () Key Differences: Incorporates a 2,4-dioxothiazolidin-5-ylidene group conjugated to a benzamide. Impact: The α,β-unsaturated ketone in the thiazolidinone ring may increase reactivity in Michael addition reactions compared to the saturated dioxothiazolidine in the target compound .
  • BMS-387032 (N-[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide) ()
    • Key Differences : Replaces the ethanediamide with a piperidine carboxamide and introduces an oxazole-thioether group.
    • Impact : Exhibits potent CDK2 inhibition (IC50 = 48 nM) due to ATP-competitive binding, highlighting the importance of heterocyclic substituents in kinase targeting .
Functional Analogs
  • N-Diethylaminomethyl-2-oxoindole hydrazinecarbothioamides () Key Similarities: Both compounds utilize amide linkages and aromatic substituents. Key Differences: The hydrazinecarbothioamide group in these derivatives may confer metal-chelating properties absent in the target compound .

Comparative Data Table

Compound Name / Feature Molecular Formula Key Substituents Notable Properties Reference
Target Compound C21H23N3O5S 1,1-dioxothiazolidine, bis-amide High polarity due to sulfone group -
BMS-387032 () C19H25N5O2S2 Oxazole-thioether, piperidine carboxamide CDK2 IC50 = 48 nM; oral bioavailability
Ethanediamide () C24H28ClN5O3 Chloro-methoxyphenyl, piperazinyl-indole Higher molecular weight (482.96 g/mol)
(E)-4-... benzamide () C17H12N2O3S 2,4-dioxothiazolidin-5-ylidene Conjugated system for UV absorption

Notes

  • Biological data for the target compound are unavailable in the provided evidence; comparisons are structural or inferred from analogs.
  • Synthetic routes are hypothesized based on similar compounds (e.g., ).
  • Contradictions in functional groups (e.g., thiosemicarbazides vs. carboxamides) highlight divergent applications .

Biological Activity

N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article presents a detailed overview of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C23H27N5O3S
  • IUPAC Name : N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-1H-indazol-3-yl]-2-[4-(piperidin-1-yl)phenyl]acetamide
  • Molecular Weight : 453.557 g/mol

Biological Activity Overview

The biological activity of this compound has been explored primarily through its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer effects. For instance:

  • Mechanisms of Action :
    • Induction of apoptosis in cancer cells.
    • Cell cycle arrest in the G2/M phase.
    • Modulation of the DNA damage response pathway.

Studies have shown that thiazolidinone derivatives can induce significant cytotoxicity against various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values as low as 0.31 µM against MCF7 breast cancer cells, indicating high efficacy compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound's thiazolidinone core suggests potential antimicrobial properties. Research on related thiazolidinone derivatives has shown varying degrees of inhibition against Gram-positive and Gram-negative bacteria. For instance:

CompoundBacterial StrainActivity Index (%)
2eE. coli88.46
ReferenceAmpicillin26 mm inhibition zone

These findings suggest that modifications to the phenyl group can enhance antimicrobial activity significantly .

Case Studies

Several studies have investigated the biological activities of thiazolidinone derivatives:

  • Anticancer Study :
    • A study evaluated a series of thiazolidinone compounds against various cancer cell lines (MCF7, HCT116). The results showed that certain derivatives had IC50 values below 1 µM, indicating potent anticancer activity and selective toxicity towards cancer cells compared to normal cells .
  • Antimicrobial Study :
    • Another study focused on thiazolidinone derivatives' efficacy against bacterial strains. Compounds were tested for their ability to inhibit bacterial growth, with some achieving activity indices comparable to standard antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide
Reactant of Route 2
Reactant of Route 2
N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.